molecular formula C28H22Cl3N3O5 B8075271 西罗非索 CAS No. 2163097-55-8

西罗非索

货号 B8075271
CAS 编号: 2163097-55-8
分子量: 586.8 g/mol
InChI 键: KZSKGLFYQAYZCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is currently in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .


Molecular Structure Analysis

Cilofexor has the chemical formula C28H22Cl3N3O5 . Its molecular weight is 586.85 g/mol . The compound belongs to the class of organic compounds known as phenylazetidines, which are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring .

科学研究应用

  1. 健康志愿者药代动力学和安全性:西罗非索的药代动力学、药效动力学、安全性和耐受性在健康受试者中进行了评估。研究发现西罗非索总体耐受性良好,头痛是最常见的治疗诱发不良事件。这项研究支持对 NASH 和 PSC 患者进行西罗非索的进一步评估 (Younis 等,2022)

  2. 原发性硬化性胆管炎的疗效:一项 II 期研究测试了西罗非索对大导管 PSC 患者的疗效。该研究表明,肝脏生化指标剂量依赖性降低,提示 PSC 患者的肝脏生化指标和胆汁淤积标志物有显着改善 (Trauner 等,2019)

  3. 与奥贝胆酸的比较:西罗非索与奥贝胆酸一样,是一种有效的 FXR 激动剂。然而,它的不同之处在于是非甾体小分子。这种区别对其治疗应用和副作用谱很重要 (Hoofnagle,2020)

  4. 对门静脉高压和肝纤维化的影响:一项针对非酒精性脂肪性肝炎 (NASH) 大鼠的研究表明,西罗非索可降低门静脉高压和肝纤维化。这表明其在类似人类肝脏疾病中具有潜在的治疗益处 (Schwabl 等,2021)

  5. NASH 的安全性和疗效:对一封批评西罗非索在 NASH 患者中的安全性和疗效的研究的信函的回应提供了额外的见解。它强调了接受西罗非索治疗的患者中观察到的 GGT 和肝脏脂肪的剂量依赖性改善 (Patel、Chung 和 Myers,2020)

  6. 肾功能不全的药代动力学:一项研究检查了西罗非索在严重肾功能不全受试者中的药代动力学,结果表明,西罗非索的暴露并未受肾功能不全的显着影响,这表明无需对这些患者进行剂量调整 (Weber 等,2023)

作用机制

Cilofexor acts as an agonist of the farnesoid X receptor (FXR) . In rat models and human clinical trials of NASH, it has been shown to reduce fibrosis and steatosis . In human clinical trials of PSC, it improved cholestasis and reduced markers of liver injury .

安全和危害

Cilofexor is currently under investigation in clinical trials, and its safety profile is still being evaluated .

未来方向

Cilofexor is currently being evaluated in a Phase 3 trial, the largest placebo-controlled trial in PSC to date . This will allow for a robust evaluation of the efficacy and safety of Cilofexor in noncirrhotic patients with large-duct PSC . It is also under development for the treatment of compensated cirrhosis .

属性

IUPAC Name

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSKGLFYQAYZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1418274-28-8
Record name Cilofexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilofexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CILOFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilofexor
Reactant of Route 2
Cilofexor
Reactant of Route 3
Cilofexor
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cilofexor
Reactant of Route 5
Reactant of Route 5
Cilofexor
Reactant of Route 6
Cilofexor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。